

A Technical Guide to Ethyl 5-Bromoalate: Commercial Availability, Purity, and Analytical Methods

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Compound of Interest

Compound Name: *Ethyl 5-bromoalate*

Cat. No.: B130320

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Ethyl 5-bromoalate**, a key building block in organic synthesis, particularly within the pharmaceutical and fragrance industries. This document details its commercial suppliers, typical purity specifications, and the analytical methodologies employed for its characterization. Experimental protocols and visual diagrams are included to support researchers in its effective utilization.

Commercial Suppliers and Purity Specifications

Ethyl 5-bromoalate is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of commercially available **Ethyl 5-bromoalate** typically ranges from 97% to over 99%. For pharmaceutical applications, a purity of $\geq 98\%$ is often required to minimize by-products in subsequent synthetic steps.[1][2]

Below is a summary of prominent suppliers and their advertised purity levels. It is important to note that specifications can vary by batch, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate information.

Supplier	Advertised Purity	Notes
Sigma-Aldrich (MilliporeSigma)	98%	Contains silver wool as a stabilizer.
TCI (Tokyo Chemical Industry)	>97.0% (GC)	Available in various quantities.
Alfa Chemistry	-	Offers the product for research use. [3]
Clearsynth	High Quality	Accompanied by a Certificate of Analysis. [4]
NINGBO INNO PHARMCHEM CO.,LTD.	≥98.0%	Focus on quality for research and manufacturing. [1]
ChemicalBook	Varies (up to 99%)	Lists multiple suppliers, primarily from China. [5]
Accio	Varies (≥98% recommended)	Provides market trends and supplier information. [2]

Common Impurities: While specific impurity profiles are proprietary to the manufacturer, potential impurities in **Ethyl 5-bromovalerate** can include residual starting materials from its synthesis, such as 1,4-dibromobutane or 5-bromovaleric acid, and by-products like δ -valerolactone, which can form through intramolecular cyclization.[\[6\]](#) The presence of water should also be minimized, with some suppliers specifying a water content of <0.1%.[\[2\]](#)

Analytical Methodologies for Purity Assessment

The purity of **Ethyl 5-bromovalerate** is typically determined using chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods are used for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities in **Ethyl 5-bromovalerate**. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer.

Typical Experimental Protocol:

- Instrument: Agilent 5977C GC/MSD or similar.
- Column: A non-polar capillary column, such as a DB-5MS (5% diphenyl / 95% dimethyl polysiloxane), is suitable.
- Injection Mode: Pulsed splitless injection is often used to maximize the response for a broad range of compounds.
- Oven Temperature Program: A typical program might start at 50°C for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[\[7\]](#)
- Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
- Data Analysis: The resulting mass spectra are compared against a spectral library (e.g., NIST, WILEY) for compound identification.[\[7\]](#)

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is another common method for analyzing the purity of **Ethyl 5-bromo-5-valerate**.

Typical Experimental Protocol:

- Instrument: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., Newcrom R1) is often employed.
- Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[\[8\]](#)
- Detection: UV detection at a wavelength appropriate for the ester functional group (e.g., 210 nm).
- Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Experimental Protocols: A Representative Synthetic Application

Ethyl 5-bromo-*valerate* is a versatile reagent used in a variety of nucleophilic substitution reactions. A common application is the synthesis of ethyl 5-azidovalerate, a useful intermediate in the preparation of more complex molecules.[5][9]

Synthesis of Ethyl 5-azidovalerate from **Ethyl 5-bromo-*valerate***:

This procedure is a representative example of how **Ethyl 5-bromo-*valerate*** is used in a laboratory setting.

Materials:

- **Ethyl 5-bromo-*valerate***
- Sodium azide (NaN_3)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Deionized water
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

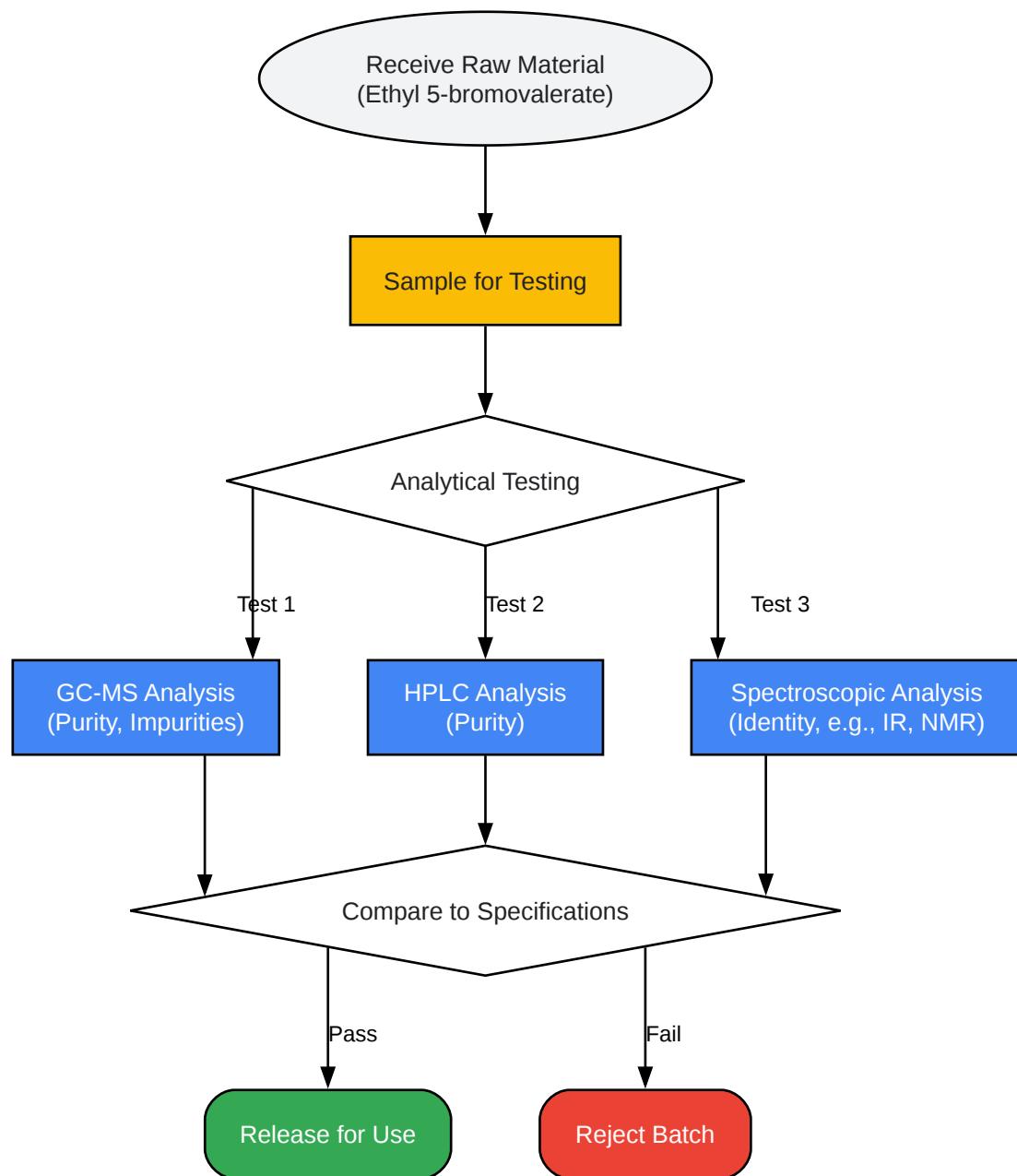
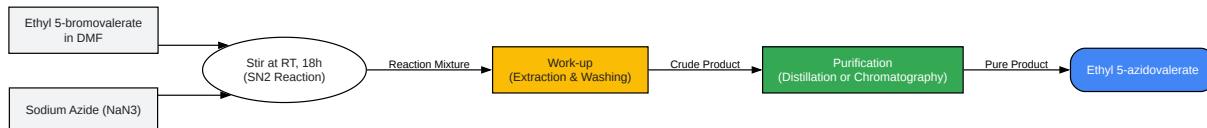
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve **Ethyl 5-bromo-*valerate*** (1.0 equivalent) in anhydrous DMF.
- Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (3.0 equivalents).
- Reaction Conditions: Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon) for approximately 18 hours.[9]

- Work-up:
 - Remove the DMF under reduced pressure using a rotary evaporator.
 - To the residue, add diethyl ether and deionized water, then transfer the mixture to a separatory funnel.
 - Separate the organic layer and wash it sequentially with deionized water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - If necessary, further purify the product by vacuum distillation or column chromatography on silica gel.[9]

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to **Ethyl 5-bromo-*valerate***.



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